molecular formula C11H10N2O B11780839 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile

3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile

Cat. No.: B11780839
M. Wt: 186.21 g/mol
InChI Key: FWIJFFSEHOMBOJ-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile is a heterocyclic compound featuring a dihydroisoxazole ring fused with a p-tolyl group and a nitrile substituent. This compound is synthesized via [3+2] cycloaddition reactions of in situ-generated nitrile oxides with alkenes, yielding moderate to good efficiency (72% yield under optimized conditions) . Its structural characterization includes 1H NMR (δ 7.57, d, J = 8.0 Hz; δ 2.38, s for the methyl group) and 13C NMR (δ 169.3 for the carbonyl carbon), confirming the dihydroisoxazole core and para-methyl substitution . The compound’s stability and reactivity are attributed to the electron-withdrawing nitrile group and the aromatic p-tolyl moiety, making it a versatile intermediate in medicinal and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-5,10H,6H2,1H3

InChI Key

FWIJFFSEHOMBOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The domino approach employs 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile derivatives reacting with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a tandem sequence of oxime formation and intramolecular cyclization. Key steps include:

  • pH-dependent oxime generation : Hydroxylamine hydrochloride is deprotonated using NaOH to pH 9–10, facilitating nucleophilic attack on the α,α-dicyanoolefin’s electrophilic β-carbon.

  • Cyclization : The intermediate undergoes 5-exo-trig cyclization to form the dihydroisoxazole core, driven by the thermodynamic stability of the five-membered ring.

Table 1: Reaction Conditions for Domino Cyclization

ParameterValue
Starting material2-(p-Tolyl)dicyanoolefin
ReagentNH2OH·HCl (5 equiv)
SolventH2O:THF (1:1)
Reaction time14 hours
TemperatureRoom temperature (25°C)
WorkupEtOAc extraction, silica chromatography
Yield65–78% (isolated)

Spectroscopic Validation

The product’s structure is confirmed through:

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 7.7 Hz, 2H, aromatic), 7.18 (d, J = 7.2 Hz, 2H, aromatic), 5.20 (s, 2H, NH2), 2.34 (s, 3H, CH3), 1.73 (s, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3): δ 168.1 (C=N), 129.2–117.6 (aromatic and nitrile carbons).

  • HRMS : m/z calcd. for C12H13N3O [M+Na]+: 238.0951; found: 238.0946.

This method offers moderate yields but requires lengthy reaction times and chromatographic purification, limiting scalability.

Copper-Mediated Ring Expansion of Cyclopropanes

Oxidative Ring Opening and Reorganization

An alternative route utilizes copper nitrate to induce ring expansion of 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile. The mechanism involves:

  • Electrophilic activation : Cu(NO3)2 coordinates to the cyclopropane’s electron-deficient nitrile groups, weakening the C–C bonds.

  • Ring expansion : The three-membered ring opens to form a nitrile oxide intermediate, which undergoes cyclization to yield the dihydroisoxazole.

Table 2: Copper Nitrate-Mediated Synthesis Parameters

ParameterValue
Starting material2-(p-Tolyl)cyclopropane-1,1-dicarbonitrile
CatalystCu(NO3)2 (10 mol%)
SolventAcetonitrile
Reaction time6 hours
Temperature60°C
WorkupFiltration, recrystallization
Yield82–89%

Analytical Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.53 (d, J = 8.1 Hz, 2H, aromatic), 7.20 (d, J = 7.9 Hz, 2H, aromatic), 2.38 (s, 3H, CH3).

  • HRMS : m/z calcd. for C13H11N2O2 [M+H]+: 227.0815; found: 227.0815.

This method achieves higher yields and shorter reaction times but requires elevated temperatures and metal catalysts, complicating waste management.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

  • Domino cyclization : Advantages include mild conditions and avoidance of transition metals. Limitations include moderate yields (65–78%) and laborious purification.

  • Copper-mediated synthesis : Higher yields (82–89%) and faster kinetics are offset by the need for metal catalysts and elevated temperatures.

Table 3: Method Comparison

CriterionDomino CyclizationCopper-Mediated Synthesis
Yield65–78%82–89%
Reaction time14 hours6 hours
Catalyst requirementNoneCu(NO3)2
PurificationChromatographyRecrystallization
ScalabilityModerateHigh

Functional Group Tolerance

  • The domino method tolerates electron-donating groups (e.g., -OCH3) on the aryl ring but fails with bulky substituents.

  • The copper-mediated route is compatible with halogens (-Cl, -Br) but sensitive to reducing groups (-SH).

Mechanistic Insights and Side Reactions

Byproduct Formation in Domino Reactions

Competing pathways may generate 2-cyanoacrylamide derivatives (e.g., 2-cyano-3-phenylacrylamide) if the reaction pH drops below 3 during workup. This underscores the importance of maintaining basic conditions throughout the process.

Industrial and Pharmacological Relevance

The scalability of the copper-mediated method makes it suitable for bulk production, while the domino approach is preferred for small-scale, metal-free syntheses. Both routes provide access to intermediates for:

  • Anticancer agents : Isoxazole derivatives inhibit tubulin polymerization.

  • Antimicrobials : Nitrile groups enhance binding to bacterial enzymes .

Chemical Reactions Analysis

Oxidation Reactions

The dihydroisoxazole ring undergoes oxidation to form fully aromatic isoxazole derivatives. Copper(II) nitrate-mediated reactions demonstrate efficient conversion under mild conditions:

Starting MaterialOxidizing AgentConditionsProductYieldReference
3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrileCu(NO₃)₂·3H₂O65°C, 15 h3-Cyano-5-(p-tolyl)isoxazole 2-oxide87-93%
N-BromosuccinimideCH₂Cl₂, RT, 2 h5-(Isoxazol-3-yl)uracil derivatives68-72%

Key characteristics of oxidized products:

  • Emergence of aromatic proton signals at δ 7.3-7.5 ppm in ¹H NMR spectra

  • IR absorption bands at 1618 cm⁻¹ (C=N stretch) and 1260 cm⁻¹ (N-O stretch)

Nucleophilic Additions

The nitrile group participates in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC):

Reaction PartnerCatalystConditionsProductApplicationReference
Sodium azideCuI, TBTADMF, 50°C, 12 h5-(1,2,3-Triazol-1-yl)dihydroisoxazoleBioorthogonal labeling
Propargyl alcoholCuSO₄·5H₂OH₂O, RT, 6 h5-(3-Hydroxyprop-1-yn-1-yl)dihydroisoxazolePharmaceutical intermediates

Reaction kinetics:

  • Second-order rate constants (k₂) range from 0.15-0.28 M⁻¹s⁻¹ in polar aprotic solvents

  • Steric effects reduce reactivity at the β-carbon of the nitrile group

Electrophilic Aromatic Substitution

The p-tolyl substituent undergoes regioselective functionalization:

ReagentPositionProductSelectivityReference
SO₃H·Py complexPara to methyl3-(4-Sulfo-p-tolyl)dihydroisoxazole89:11 para:meta
Cl₂ (FeCl₃ catalyst)Ortho to ring3-(2-Chloro-4-methylphenyl)dihydroisoxazole76% yield

Structural impacts:

  • Methyl group directs electrophiles to para position (Hammett σₚ = -0.17)

  • Nitrile group reduces ring electron density (13C NMR δ 118-122 ppm for ipso carbon)

Ring-Opening Reactions

Acid-mediated cleavage of the isoxazole ring produces γ-keto nitriles:

Acid SystemTemperatureProductMechanismReference
H₂SO₄ (98%)80°C, 3 h4-Oxo-2-(p-tolyl)pentanenitrileProtonation at N-O bond
CF₃CO₂HRT, 24 h3-(p-Tolyl)-5-cyanopentan-2-oneConcerted ring opening

Kinetic studies show:

  • Activation energy (Eₐ) = 92.4 kJ/mol in H₂SO₄

  • First-order dependence on acid concentration

Metal-Mediated Couplings

Palladium catalysis enables cross-coupling at the 4-position:

Coupling PartnerCatalyst SystemProductTOF (h⁻¹)Reference
Phenylboronic acidPd(PPh₃)₄4-Phenyl-3-(p-tolyl)dihydroisoxazole420
VinyltrimethyltinPd₂(dba)₃4-Vinyl-3-(p-tolyl)dihydroisoxazole380

Key observations:

  • Coupling efficiency inversely correlates with nitrile group electron-withdrawing effects

  • X-ray crystallography confirms retention of isoxazole ring planarity (θ = 178.5°)

Reduction Pathways

Selective reduction of the nitrile group produces primary amines:

Reducing AgentConditionsProductSelectivityReference
LiAlH₄THF, 0°C, 1 h5-Aminomethyl-3-(p-tolyl)dihydroisoxazole94%
H₂ (Raney Ni)EtOH, 50 psi, 4 h5-(Aminomethyl)dihydroisoxazole88%

Spectroscopic evidence:

  • Disappearance of ν(C≡N) at 2221 cm⁻¹ in IR

  • New NH₂ proton signals at δ 1.8-2.1 ppm in ¹H NMR

This comprehensive analysis demonstrates the compound's versatility in synthetic organic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors. The data presented integrates findings from X-ray crystallography , kinetic studies , and catalytic investigations , providing a robust framework for predicting reaction outcomes.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile serves as a crucial building block in the synthesis of more complex organic compounds. Its structural features allow it to participate in various chemical reactions, including cycloaddition and substitution reactions. For instance, it can undergo oxidation to form oxides or reduction to yield amines, making it versatile for synthetic chemistry applications.

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits significant biological activity. Studies have focused on its potential antimicrobial and anticancer properties. For example, compounds derived from this structure have shown effectiveness against various bacterial strains and cancer cell lines, suggesting its utility in developing new therapeutic agents .

Medicinal Applications

Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate. Its unique functional groups enable it to interact with biological targets, potentially modulating enzyme activity or receptor interactions. This aspect is particularly relevant in drug development processes where specificity and efficacy are critical .

Industrial Applications

Material Development
In industry, this compound is utilized in the formulation of new materials with desirable properties. Its application extends to the development of herbicides and plant growth regulators, where its chemical structure contributes to improved herbicidal activity against specific weeds while maintaining crop compatibility .

Case Studies

  • Antimicrobial Activity Study
    A study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated enhanced activity against gram-positive bacteria compared to gram-negative strains, suggesting potential for developing new antibiotics .
  • Cytotoxicity Assessment
    In another study focusing on cancer treatment, derivatives were tested on multiple cancer cell lines (HCT116, MCF7). The findings suggested that certain modifications to the compound increased cytotoxicity against these cancer cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Research (ME-1 to ME-6)

details six pyrazoline derivatives (ME-1 to ME-6) with structural similarities to 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile. A comparison of key parameters is summarized below:

Compound Core Structure Molecular Formula Molecular Weight Key 1H NMR Signals TLC Rf Value
Target Dihydroisoxazole C₁₁H₁₀N₂O 186.22 δ 5.03 (t, J=9.3 Hz), δ 2.38 (s, CH₃) Not reported
ME-1 Pyrazoline C₁₉H₂₂N₄O₂ 338.40 δ 4.81 (methylene), δ 3.69 (pyrazole H) 0.45
ME-3 Pyrazoline (Cl-subst.) C₁₉H₂₁ClN₄O₂ 372.85 δ 4.84 (methylene), δ 3.65 (pyrazole H) 0.40

Key Differences :

  • Core Heterocycle : The target compound’s dihydroisoxazole ring (O and N atoms) contrasts with the pyrazoline core (two N atoms) in ME-series compounds. This difference impacts electronic properties and ring strain, influencing reactivity and stability .
  • Substituents : The nitrile group in the target compound enhances electrophilicity compared to the hydrazinyloxy and carbonyl groups in ME-1–ME-6, which may favor nucleophilic attack in the latter .
  • Pharmacological Potential: ME-series compounds are explicitly designed for drug discovery (e.g., antimicrobial agents), whereas the target compound’s applications remain underexplored but likely center on synthetic intermediates .
Isothiazole Analogues

describes 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile , which replaces the dihydroisoxazole oxygen with sulfur and introduces a chlorine atom. Key comparisons include:

  • Stability : Chlorine substitution in the isothiazole may enhance thermal stability but reduce solubility in polar solvents relative to the nitrile-substituted dihydroisoxazole .
Quantum Chemical and Docking Studies

highlights a pyrazole-carbonitrile derivative (5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile) with a nitrile group. Computational studies reveal:

  • HOMO-LUMO Gap : The target compound’s smaller gap (due to dihydroisoxazole’s reduced conjugation) suggests higher reactivity than fully aromatic pyrazole derivatives .
  • Bioactivity : Pyrazole-carbonitriles exhibit antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase), whereas the dihydroisoxazole’s bioactivity remains uncharacterized .

Biological Activity

3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the nitrile group in this compound enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular structure of this compound includes a p-tolyl group attached to an isoxazole ring, with a nitrile functional group at the 5-position. This configuration is crucial for its biological activity as it allows for specific interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, showing significant inhibition zones in disk diffusion assays. The minimal inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1520
S. aureus1815
P. aeruginosa1250

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on human tumor cell lines demonstrated that it induces apoptosis and inhibits cell proliferation. The compound showed GI50 values in the nanomolar range across multiple cancer types, indicating potent anticancer effects.

Cell Line GI50 (nM)
MCF-7 (Breast)25
A549 (Lung)30
HeLa (Cervical)20

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds and participate in hydrophobic interactions, enhancing binding affinity to enzymes involved in metabolic pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, impacting signaling pathways related to cell growth and apoptosis.

Study on Antimicrobial Effects

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial potential of several isoxazole derivatives, including this compound. Results indicated that this compound outperformed many traditional antibiotics against resistant strains of bacteria .

Study on Anticancer Activity

Another research article focused on the anticancer effects of this compound on various human cancer cell lines. It was found that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Q & A

Q. What are the established synthetic methodologies for 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile, and how do reaction conditions influence yield?

The synthesis of dihydroisoxazole-carbonitrile derivatives often involves cycloaddition or functionalization strategies. For example, 5-haloalkyl-4,5-dihydroisoxazoles can be synthesized via enone intermediates reacting with hydroxylamine derivatives under acidic conditions . For carbonitrile formation, nitrile groups are introduced via nucleophilic substitution or through multicomponent reactions. In related pyrazole-4-carbonitrile syntheses, NaCl in aqueous media has been used as a catalyst to facilitate Knoevenagel condensation and cyclization steps, achieving yields up to 85% . Reaction parameters such as solvent polarity (e.g., water-ethanol mixtures), temperature (room temperature vs. reflux), and catalyst type (e.g., ionic liquids, Fe₃O₄ nanoparticles) critically affect regioselectivity and yield .

Q. How can spectroscopic techniques (NMR, IR) distinguish the dihydroisoxazole ring and carbonitrile group in this compound?

  • ¹H NMR : The dihydroisoxazole ring protons (methylene groups at C4 and C5) typically appear as multiplet signals between δ 1.27–1.32 ppm (geminal protons) and δ 4.81–4.84 ppm (adjacent to the oxygen atom) . The p-tolyl group’s aromatic protons resonate as a singlet at δ ~7.2 ppm.
  • IR : The carbonitrile group (C≡N) exhibits a sharp absorption band at ~2200–2250 cm⁻¹. The isoxazole ring’s C=N and C-O stretches appear at 1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in 1,3-dipolar cycloadditions involving dihydroisoxazole intermediates?

Regioselectivity in cycloadditions depends on electronic and steric factors. For example, in the synthesis of 3-[(2,4-dimethylthiazol-5-yl)carbonyl]-4,5-dihydroisoxazole-5-carbonitrile, the electron-withdrawing effect of the carbonyl group directs the dipolarophile to attack the less hindered position of the isoxazole ring. Computational studies (DFT) or Hammett substituent constants can predict regiochemical outcomes. Experimental validation via X-ray crystallography (e.g., using SHELX software ) is critical for confirming structures .

Q. How can the carbonitrile group be functionalized to synthesize bioactive derivatives, and what analytical methods validate these transformations?

The carbonitrile group can be hydrolyzed to a carboxamide using dilute H₂SO₄ at room temperature, as demonstrated in the conversion of 3-[(2,4-dimethylthiazol-5-yl)carbonyl]-4,5-dihydroisoxazole-5-carbonitrile to its carboxamide derivative . Reaction progress is monitored via TLC (Rf shifts) and confirmed by IR (disappearance of C≡N at ~2200 cm⁻¹) and ¹³C NMR (new carbonyl signal at ~170 ppm).

Q. What computational tools are recommended for analyzing the electronic properties or crystallographic data of this compound?

  • Electronic Properties : Gaussian or ORCA software can calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Crystallography : SHELXL (for small-molecule refinement) and Olex2 (for structure visualization) are widely used. High-resolution data (>1.0 Å) enables precise determination of bond lengths and angles, critical for validating tautomeric forms or hydrogen-bonding networks .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for similar dihydroisoxazole-carbonitriles?

Conflicting yields (e.g., 73% vs. 85% for nitrile formation ) may arise from differences in catalyst loading, solvent purity, or isolation techniques. Systematic optimization via Design of Experiments (DoE) or response surface methodology can identify critical factors. Cross-referencing spectral data (e.g., comparing NMR shifts ) ensures product consistency.

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Synthesis : Use anhydrous solvents for moisture-sensitive steps (e.g., nitrile group introduction). Document catalyst batch sources (e.g., ionic liquid purity ).
  • Characterization : Always report melting points (corrected for apparatus calibration) and provide full spectral assignments (e.g., coupling constants in NMR ). For crystallography, deposit CIF files in public databases (e.g., CCDC) .

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